

Application Note: Quantitative Analysis of Lamotrigine N2-Oxide in Cucumber Plants

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Compound of Interest		
Compound Name:	Lamotrigine N2-Oxide	
Cat. No.:	B194302	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an antiepileptic drug, has been detected in crops irrigated with reclaimed wastewater, raising concerns about its uptake and metabolism in plants.[1][2] This application note provides a detailed protocol for the quantitative analysis of Lamotrigine and its metabolite, Lamotrigine N2-Oxide, in cucumber plants (Cucumis sativus). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for the determination of trace-level analytes in complex matrices.[3][4][5] Studies have shown that lamotrigine taken up by cucumber plants is rapidly metabolized, with a significant portion being converted to various metabolites, including Lamotrigine N2-Oxide. The distribution of these compounds varies across different plant organs, with the majority concentrating in the roots and leaves.

Experimental Protocols

This section details the procedures for sample collection, preparation, and instrumental analysis for the quantification of Lamotrigine and Lamotrigine N2-Oxide in cucumber plants.

Sample Preparation: Modified QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticides and other contaminants in food



matrices. This protocol is adapted for the extraction of Lamotrigine and its N2-Oxide metabolite from cucumber samples.

Materials:

- Homogenizer (e.g., high-speed blender)
- 50 mL centrifuge tubes
- Centrifuge
- Vortex mixer
- Syringe filters (0.22 μm)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB)
- Lamotrigine and Lamotrigine N2-Oxide analytical standards

Procedure:

- Homogenization: Weigh 10 g of the cucumber sample (roots, stems, leaves, or fruit) and homogenize it in a high-speed laboratory blender.
- Extraction:
 - Transfer the 10 g of homogenized sample to a 50 mL centrifuge tube.



- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
- Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 30 mg of GCB.
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.
 - The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following instrumental parameters are based on methods developed for the analysis of lamotrigine and its metabolites in plant tissues.

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

• Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - Start with 5% B.
 - Linearly increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Lamotrigine: Precursor ion (Q1) m/z 256.0 -> Product ions (Q3) m/z 211.0, 184.0.
 - Lamotrigine N2-Oxide: Precursor ion (Q1) m/z 272.0 -> Product ions (Q3) m/z 256.0, 211.0.
- Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative data on the distribution of Lamotrigine and **Lamotrigine N2-Oxide** in different parts of cucumber plants at various time points after exposure. The data is adapted from a study by Madmon et al. (2023).



Table 1: Concentration of Lamotrigine and **Lamotrigine N2-Oxide** in Cucumber Plant Tissues (ng/g fresh weight)

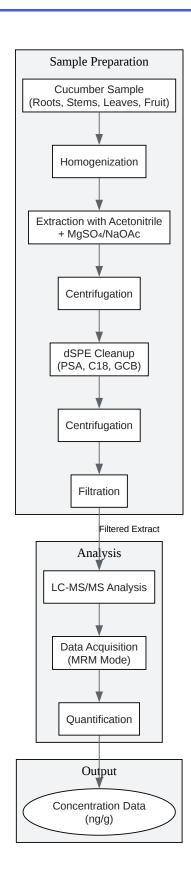
Plant Part	Analyte	Day 10	Day 15	Day 20	Day 23
Roots	Lamotrigine	~945	~945	~945	~945
Lamotrigine N2-Oxide	~100	~150	~180	~200	
Stems	Lamotrigine	~300	~200	~150	~90
Lamotrigine N2-Oxide	~50	~80	~100	~120	
Leaves	Lamotrigine	~300	~180	~120	~90
Lamotrigine N2-Oxide	~120	~200	~250	~280	

Table 2: Method Validation Parameters

Parameter	Lamotrigine	Lamotrigine N2-Oxide
Linearity (r²)	>0.99	>0.99
Limit of Quantification (LOQ)	1 ng/g	1 ng/g
Recovery (%)	85-105%	80-100%
Precision (RSD%)	<15%	<15%

Visualizations

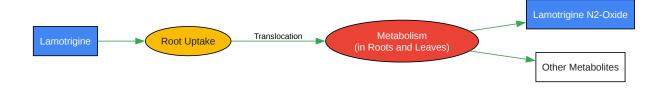




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Caption: Experimental workflow for the quantitative analysis of **Lamotrigine N2-Oxide** in cucumber.



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Caption: Metabolic pathway of Lamotrigine to **Lamotrigine N2-Oxide** in cucumber plants.

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